N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Biological Activity
N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C20H20N4O3
- Molecular Weight : 364.405 g/mol
- CAS Number : 878734-44-2
The compound's structure features a five-membered ring containing three nitrogen atoms, characteristic of triazoles. Its synthesis typically involves a multi-step process, often utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, a popular approach in modern organic synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
Compound B | HCT-116 | 2.6 | Thymidylate synthase inhibition |
Compound C | HepG2 | 1.4 | Thymidylate synthase inhibition |
These compounds exhibited significant antiproliferative activity and were more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0063 μmol/mL |
S. aureus | Effective at higher concentrations |
These findings suggest that triazole derivatives can serve as potential leads for developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. It may function as an enzyme inhibitor or modulator by binding to active sites on these targets, leading to significant biochemical responses.
Study on Antitumor Activity
In a recent study published in Frontiers in Pharmacology, a series of triazole hybrids were synthesized and tested for antitumor activity against H460 lung cancer cells. Among these compounds, one derivative showed an IC50 value of 6.06 μM and was found to induce apoptosis through reactive oxygen species (ROS) generation and increased expression of LC3 and γ-H2AX proteins .
Study on Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of triazole derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition rates at low concentrations, suggesting their potential use as effective antimicrobial agents in clinical settings .
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-4-27-18-11-6-5-10-17(18)24-13(2)19(22-23-24)20(26)21-16-9-7-8-15(12-16)14(3)25/h5-12H,4H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIFWAVHXCZGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.